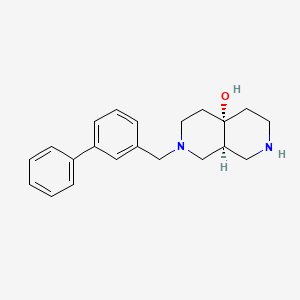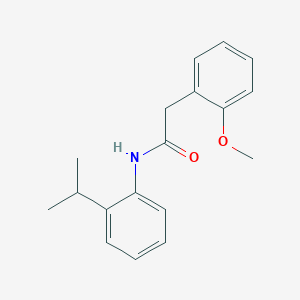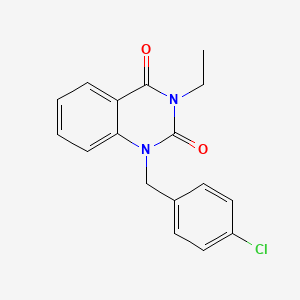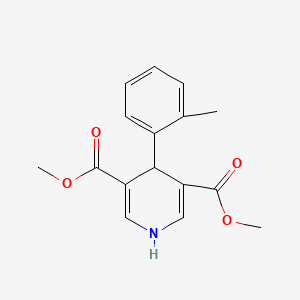
N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide involves complex chemical processes. For instance, the synthesis of related piperidine derivatives has been achieved through various methods, including cycloaddition reactions and substitution processes. These syntheses often involve the use of different catalysts and reagents under controlled conditions to achieve the desired product with high purity and yield (Chang, Chen, & Chang, 2002).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques and X-ray diffraction studies. These methods help determine the crystalline structure, conformation of rings, and geometric arrangement around key atoms. For example, studies on similar compounds have shown that the piperidine ring can adopt a chair conformation, and the geometry around sulfur atoms is often distorted tetrahedral (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide or related compounds are diverse. They can participate in various organic transformations, such as amide formation, sulfonylation, and reactions with different electrophiles. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications (Khalid et al., 2014).
Applications De Recherche Scientifique
Skeletal Muscle Sodium Channel Blockers
One study focused on the development of conformationally restricted analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, designed as voltage-gated skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block compared to tocainide, highlighting their potential in treating conditions related to skeletal muscle sodium channels (Catalano et al., 2008).
Cannabinoid Receptor Antagonists
Another research focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study explored the antagonist's conformational analysis and its implications for binding to the CB1 receptor, providing insights into the design of cannabinoid receptor antagonists (Shim et al., 2002).
Hyperbranched Polymers
Research into the synthesis of hyperbranched polymers from A2 type and BB‘2 type monomers, including the use of 1-(2-aminoethyl)piperazine, has been conducted. These polymers exhibit solubility in water and various organic solvents, indicating their potential application in materials science (Yan & Gao, 2000).
Anti-Acetylcholinesterase Activity
A study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These compounds showed promising results, indicating their potential in treating diseases like Alzheimer's (Sugimoto et al., 1990).
Antibacterial, Antifungal, and Anthelmintic Activity
Another study synthesized and characterized a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating their potential as therapeutic agents (Khan et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-15(12-19)17(20)18-16-8-7-13(2)11-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIJRXUVUWOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)
![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)
![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)


![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)

![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)